

Independent Verification of the Pharmacological Effects of Schisandrol A: A Comparative Guide

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Compound of Interest

Compound Name: *Schisandrolic acid*

Cat. No.: B13416676

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of **Schisandrolic acid** (Schisandrol A) with other structurally related lignans, supported by experimental data. The information is intended to offer a clear, evidence-based perspective on the therapeutic potential of Schisandrol A.

I. Comparative Analysis of Pharmacological Effects

Schisandrol A, a dibenzocyclooctadiene lignan isolated from *Schisandra chinensis*, has demonstrated a wide range of biological activities. This section compares its efficacy with other lignans from the same plant, namely Schisandrin B and Gomisin N, across several key pharmacological domains.

Table 1: Quantitative Comparison of Bioactivities (IC50/EC50 values in μM)

Compound	Estrogenic Activity (MCF-7 cell proliferation)	P-glycoprotein (P-gp) Inhibition	Anti-inflammatory	Neuroprotective Effect	Other Key Activities
Schisandrol A	Potent (qualitative) [1]	Effective (qualitative) [2]	-	Inhibition of NFAT transcription (IC50: 1.34 μM)[3]	Inhibition of CYP3A4 (IC50: 32.02 μM)[4]
Schisandrin B	-	Yes (qualitative) [5][6]	-	-	Inhibition of CYP3A (IC50: 5.51 μM)[7]
Gomisin N	-	-	Yes (qualitative)	Protective effect against t-BHP-induced oxidative damage in HT22 cells (EC50: 43.3 μM for Gomisin J)[3]	-
Gomisin A	-	-	-	Inhibition of voltage-gated Na ⁺ current (IC50: 6.2 μM and 0.73 μM)	Inhibition of CYP3A4 (IC50: 1.39 μM)

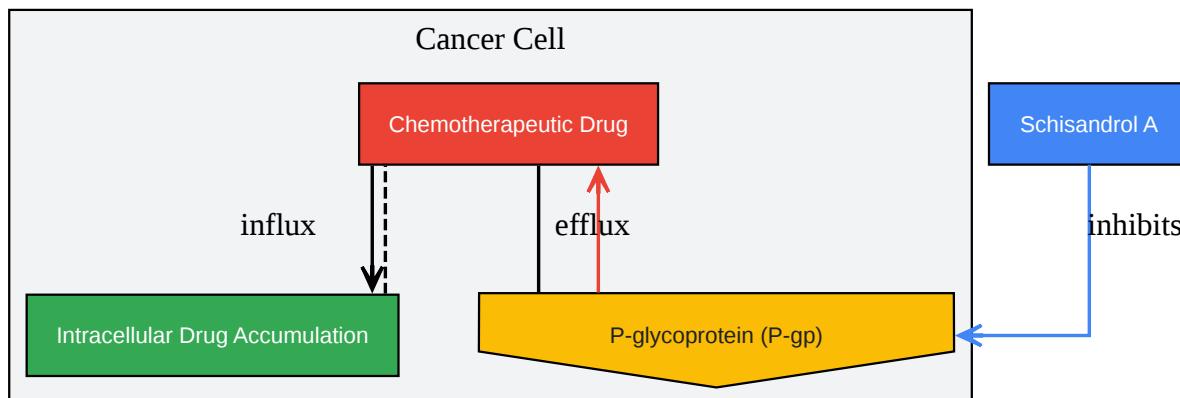
Gomisin C	-	-	Inhibition of O ₂ - formation (IC ₅₀ : 21.5 and 26.9 µg/ml)[8]	-	-
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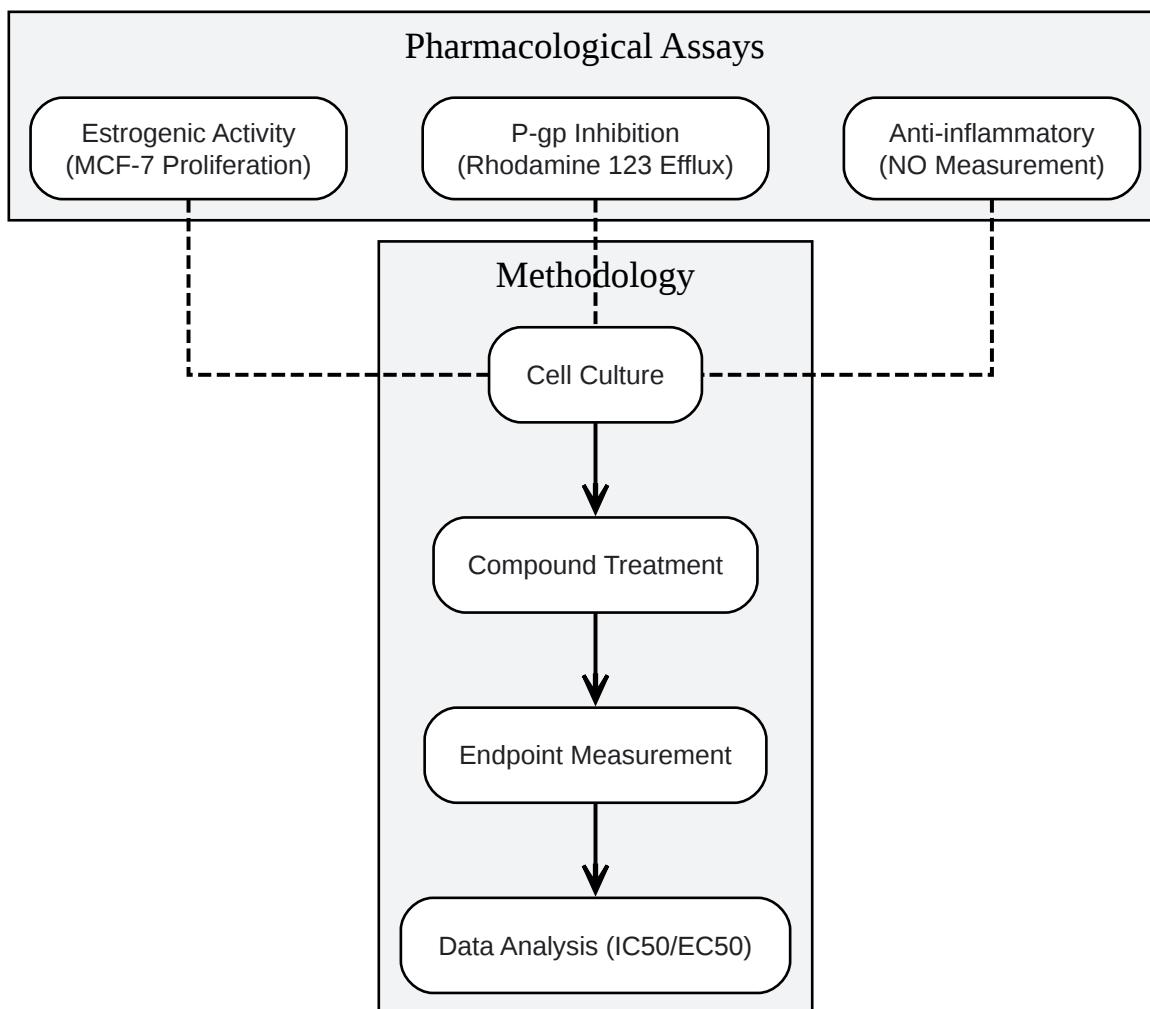
Note: "-" indicates that no specific quantitative data was found in the cited sources.

II. Key Pharmacological Effects and Signaling Pathways

A. Estrogenic Activity

Schisandrol A exhibits estrogen-like effects by promoting the proliferation of estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7.[1] This activity is mediated through the activation of the estrogen receptor α (ER α)-dependent signaling pathway.





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